![molecular formula C25H21N5O2 B2593831 1-benzyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900893-37-0](/img/structure/B2593831.png)
1-benzyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine and pyrimidine rings could potentially allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of related compounds involves chemical modifications aimed at enhancing their biological properties. For example, the modification of the pyridine moiety through methylation at specific positions has been explored as a method to optimize biological activity, particularly in analgesic properties. This approach entails the reaction of corresponding benzylamines with specific intermediates, with the structural confirmation provided by elemental analysis and NMR spectroscopy. Such modifications are intended to improve the efficacy and specificity of these compounds for potential therapeutic applications (Ukrainets et al., 2015).
Applications in Scientific Research
Aggregation-Enhanced Emission (AEE)
Compounds related to the specified chemical structure have been studied for their luminescent properties and potential applications in bioimaging and sensors. For instance, pyridyl substituted benzamides have demonstrated luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous solutions. These properties are dependent on the solvent's polarity and are of interest for developing new materials with specific optical characteristics (Srivastava et al., 2017).
Biological Activities
The compound's derivatives have shown a wide range of biological activities, including anti-inflammatory and antimicrobial effects. For instance, novel derivatives have been synthesized with promising results in antimicrobial activity screenings, showing higher activity than reference drugs against specific bacterial strains (Kolisnyk et al., 2015). This highlights the compound's potential in addressing microbial resistance and the development of new antimicrobial agents.
Future Directions
Mechanism of Action
Indole Derivatives
Compounds containing the indole nucleus have shown clinical and biological applications. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties. The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Thiazole Derivatives
Thiazole is a core structural motif present in a wide range of natural products. Thiazole derivatives also have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-9-10-22-28-23-20(25(32)30(22)15-17)12-21(29(23)16-18-6-3-2-4-7-18)24(31)27-14-19-8-5-11-26-13-19/h2-13,15H,14,16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKUHVWEXOJVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CN=CC=C5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLCYCLOPENTANE-1-CARBOXYLIC ACID, Mixture of diastereomers](/img/structure/B2593749.png)

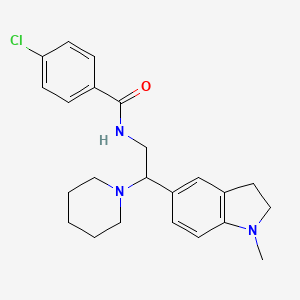
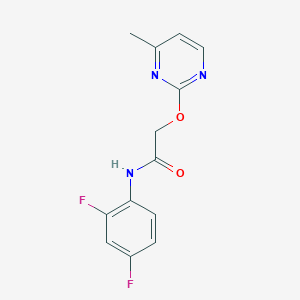
![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)
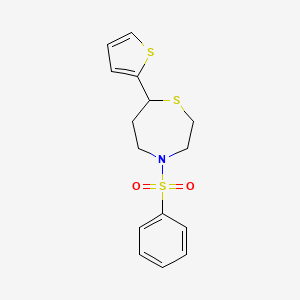
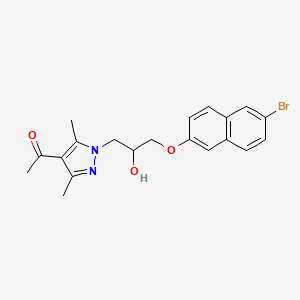
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2593759.png)
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2593761.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)

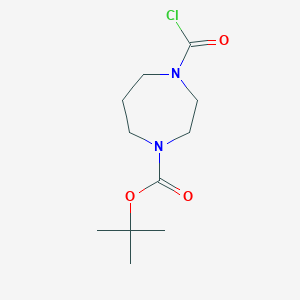
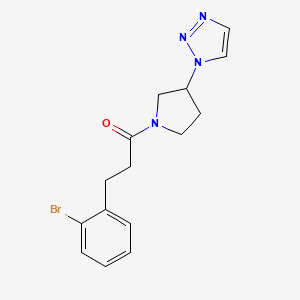
![2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2593769.png)
